molecular formula C11H13NO4 B1583542 O-ACETYL-L-TYROSINE CAS No. 6636-22-2

O-ACETYL-L-TYROSINE

Cat. No.: B1583542
CAS No.: 6636-22-2
M. Wt: 223.22 g/mol
InChI Key: QBFQXAKABOKEHT-UHFFFAOYSA-N
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Description

O-acetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where an acetyl group is attached to the hydroxyl group of the tyrosine molecule. This compound is known for its enhanced solubility and stability compared to L-tyrosine, making it a valuable component in various biochemical and industrial applications .

Mechanism of Action

Target of Action

O-Acetyl-L-Tyrosine, also known as (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid or H-Tyr(Ac)-OH, is a derivative of the amino acid tyrosine . It is used as a precursor to tyrosine, which is a non-essential amino acid with a polar side group . The primary targets of this compound are enzymes involved in the tyrosine metabolic pathway .

Mode of Action

This compound interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The compound is metabolized by enzymes to produce tyrosine, which is then used in various biochemical reactions .

Biochemical Pathways

This compound affects the tyrosine metabolic pathway . Tyrosine is a key component in several biochemical pathways, including the synthesis of proteins, neurotransmitters, and hormones . The conversion of this compound to tyrosine can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a precursor to tyrosine, this compound is absorbed and distributed throughout the body where it is metabolized to produce tyrosine . The bioavailability of this compound is influenced by its enhanced solubility compared to tyrosine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to tyrosine . By providing a source of tyrosine, this compound can influence the synthesis of proteins, neurotransmitters, and hormones that are derived from tyrosine . This can have various effects on cellular functions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH and temperature can affect the solubility and stability of this compound, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of this compound and its conversion to tyrosine .

Biochemical Analysis

Biochemical Properties

O-Acetyl-L-Tyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tyrosinase, which catalyzes the hydroxylation of phenols to catechols and the subsequent oxidation to quinones . This interaction is essential for the formation of melanin and other important compounds. Additionally, this compound can be involved in the synthesis of neurotransmitters such as dopamine and norepinephrine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTORC1 signaling pathway, which is crucial for cell growth and proliferation . By modulating this pathway, this compound can influence protein synthesis, lipid metabolism, and autophagy. Furthermore, it has been observed to have neuroprotective effects and can impact the proliferation of certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. It can undergo post-translational modifications, such as acetylation, which can alter the function of proteins by changing their properties, including hydrophobicity and solubility . These modifications can influence protein conformation and interactions with other molecules, thereby affecting cellular functions. Additionally, this compound can act as a substrate for enzymes involved in the synthesis of neurotransmitters, further highlighting its importance in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can impact cellular processes such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmitter synthesis and cellular signaling pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of neurotransmitters and other important biomolecules. It interacts with enzymes such as tyrosinase and phenylalanine hydroxylase, which are crucial for the conversion of tyrosine to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, further emphasizing the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound can impact its biochemical activity and interactions with other biomolecules, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical processes, including protein synthesis and neurotransmitter production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-acetyl-L-tyrosine typically involves the chemoselective O-acylation of L-tyrosine. One common method employs acetic anhydride in the presence of an acidic catalyst such as hydrochloric acid (HCl) or perchloric acid (HClO4). The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group without affecting the amino group .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale batch reactors where L-tyrosine is reacted with acetic anhydride in the presence of an acid catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-acetyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-acetyl-L-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-tyrosine: The parent compound, less soluble and stable compared to O-acetyl-L-tyrosine.

    N-acetyl-L-tyrosine amide: Another acetylated derivative with different solubility and stability properties.

    Phenol: The basic aromatic compound related to the tyros

Properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQXAKABOKEHT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of O-Acetyl-L-tyrosine influence its polymerization behavior compared to other amino acids like L-alanine and L-valine?

A1: this compound exhibits unique polymerization kinetics when copolymerized with other N-carboxyanhydrides (NCAs) of amino acids. Studies [, , ] have shown that the reactivity ratios of this compound with L-alanine and L-valine are distinct, indicating different tendencies to incorporate into the growing polymer chain. This difference in reactivity is attributed to the presence of the bulky, aromatic side chain in this compound, which can influence both steric hindrance and electronic interactions during polymerization. Interestingly, the reactivity ratios also correlate with the tendency of the amino acid residues to form ordered secondary structures, suggesting that the inherent structural preferences of the monomers play a significant role in the copolymerization process.

Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A2: Mass spectrometry (MS) and circular dichroism (CD) spectroscopy are powerful tools for characterizing this compound and its derivatives. MS, particularly tandem MS (MS/MS), can provide insights into the fragmentation pattern of the molecule, aiding in structural elucidation []. Furthermore, CD spectroscopy can be employed to study the conformational preferences of peptides containing this compound, especially their tendency to adopt helical structures. Theoretical calculations of CD spectra for various conformations can be compared to experimental data, providing insights into the three-dimensional arrangement of the peptide backbone and side chains [].

Q3: Can you elaborate on the importance of protecting groups like Fmoc and acetyl in the synthesis of this compound-containing peptides?

A3: Protecting groups are crucial in peptide synthesis to control the reactivity of specific functional groups and prevent unwanted side reactions. In the synthesis of this compound-containing peptides, the Fmoc (fluorenylmethyloxycarbonyl) group is commonly employed to protect the α-amino group of the amino acid []. This allows for controlled deprotection and coupling of the amino acid during peptide chain elongation. The acetyl group serves to protect the phenolic hydroxyl group of tyrosine, preventing potential side reactions and ensuring that the desired O-acetyl derivative is obtained. Optimization of reaction conditions, including the choice of appropriate protecting groups and catalysts, is essential for achieving high yields and purity of the target peptide [].

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